

A Comparative Guide to the Biological Activities of 12-Hydroxydihydrochelirubine and Chelerythrine

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Compound of Interest		
Compound Name:	12-Hydroxydihydrochelirubine	
Cat. No.:	B1204688	Get Quote

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This guide provides a detailed comparison of the known biological activities of the benzophenanthridine alkaloid chelerythrine and its derivative, **12-Hydroxydihydrochelirubine**. While extensive research has elucidated the diverse pharmacological effects of chelerythrine, data on **12-Hydroxydihydrochelirubine** remains scarce in publicly available literature. This guide summarizes the existing experimental data for chelerythrine and offers a qualitative perspective on the potential activities of **12-Hydroxydihydrochelirubine** based on structure-activity relationships of related compounds.

Overview of Biological Activities

Chelerythrine is a well-documented bioactive compound with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects. In contrast, specific biological studies on **12-Hydroxydihydrochelirubine** are not readily available. However, based on structure-activity relationship studies of chelerythrine derivatives, it is plausible that the addition of a hydroxyl group and the reduction of the iminium double bond in **12-**

Hydroxydihydrochelirubine could modulate its biological profile, potentially altering its potency and cytotoxicity. For instance, some studies suggest that hydroxylated analogs of chelerythrine may exhibit reduced toxicity.

Quantitative Comparison of Biological Activity



Due to the lack of available experimental data for **12-Hydroxydihydrochelirubine**, a direct quantitative comparison is not possible at this time. The following table summarizes the reported biological activities of chelerythrine across various experimental models.

Table 1: Summary of Reported Biological Activities of Chelerythrine

Biological Activity	Cell Line/Model	IC50 / EC50 / MIC	Reference(s)
Anticancer	_		
Cytotoxicity	NB4 (Human promyelocytic leukemia)	1.85 μΜ	[1]
MKN-45 (Human gastric cancer)	12.72 μΜ	[1]	
Various other cancer cell lines	Potent activity reported	_	
Antimicrobial			
Antibacterial	Bacillus subtilis	MIC: 1.50 μg/mL	[2]
Escherichia coli	MIC: 1.50 μg/mL	[2]	
Antifungal	Various yeasts	MIC: 3.12 - 6.25 μg/mL	[2]
Anti-inflammatory			
Inhibition of Pro- inflammatory Mediators	LPS-stimulated RAW 264.7 macrophages	Dose-dependent inhibition of NO, IL-6, and PGE ₂	
Enzyme Inhibition	_		_
Protein Kinase C (PKC)	in vitro assay	Potent inhibition reported	
Thioredoxin Reductase (TrxR)	in vitro assay	Potent inhibition reported	

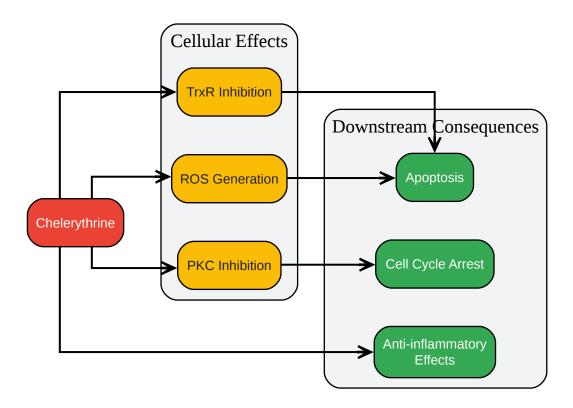


Note: IC₅₀ (half maximal inhibitory concentration), EC₅₀ (half maximal effective concentration), and MIC (minimum inhibitory concentration) values can vary depending on the specific experimental conditions.

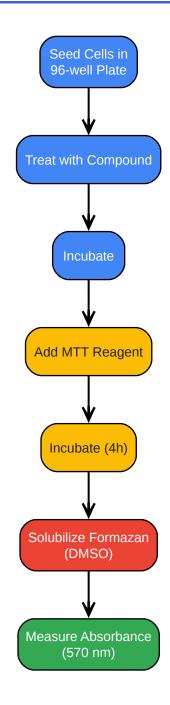
Signaling Pathways and Mechanisms of Action Chelerythrine

Chelerythrine exerts its biological effects through multiple mechanisms of action. A primary mode of its anticancer activity is the induction of apoptosis. This is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade. Chelerythrine is also known to be a potent inhibitor of Protein Kinase C (PKC), a key enzyme in cellular signaling pathways that regulate cell growth and differentiation. Furthermore, it can induce cell cycle arrest and inhibit the activity of other crucial enzymes like thioredoxin reductase.









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